2-((4-nitrobenzyl)thio)pyridine chemical structure and formula
2-((4-nitrobenzyl)thio)pyridine chemical structure and formula
An In-Depth Technical Guide to 2-((4-Nitrobenzyl)thio)pyridine: Synthesis, Properties, and Research Applications
Introduction
2-((4-Nitrobenzyl)thio)pyridine is a sulfur and nitrogen-containing heterocyclic compound that stands at the intersection of several key pharmacophores.[1] Featuring a pyridine ring connected via a flexible thioether bridge to a 4-nitrobenzyl group, this molecule presents a unique electronic and structural profile. Heterocyclic scaffolds, particularly those incorporating pyridine, are foundational in medicinal chemistry, appearing in a vast array of therapeutic agents and agrochemicals.[2][3] The addition of the nitrobenzyl moiety, a group known for its electrochemical activity and role as a structural alert in toxicology and a functional group in targeted therapeutics, makes this compound a compelling subject for investigation.[1][4]
This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 2-((4-nitrobenzyl)thio)pyridine. We will delve into its core molecular structure, detail robust synthetic methodologies with mechanistic insights, summarize its physicochemical properties, and explore its potential applications as a research tool and a building block in medicinal chemistry.
Part 1: Molecular Profile and Physicochemical Properties
Chemical Structure and Formula
The structural identity of a compound is the bedrock of its chemical behavior and biological activity. 2-((4-Nitrobenzyl)thio)pyridine is defined by the covalent linkage of a pyridine-2-thiolate to a 4-nitrobenzyl moiety.
Chemical Structure:
(Image generated using standard chemical drawing software)
Key Identifiers:
-
Molecular Formula: C₁₂H₁₀N₂O₂S[1]
-
Molecular Weight: 246.29 g/mol [1]
-
IUPAC Name: 2-[(4-nitrophenyl)methylsulfanyl]pyridine[1]
-
CAS Number: 104742-05-4[1]
-
Canonical SMILES: C1=CC=NC(=C1)SCC2=CC=C(C=C2)[O-][1]
-
InChI Key: SAGZPBGIVZXYBE-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The physical and chemical properties of a compound dictate its handling, solubility, and behavior in experimental settings. The data below has been consolidated from available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂S | Benchchem[1] |
| Molecular Weight | 246.29 g/mol | Benchchem[1] |
| CAS Number | 104742-05-4 | Benchchem[1] |
| Solubility (pH 7.4) | 15.2 µg/mL | Benchchem[1] |
Spectroscopic Characterization Insights
While specific spectra for this compound are not widely published, a theoretical ¹H NMR analysis provides expected chemical shifts crucial for structural verification.[1]
-
Pyridine Protons: A set of coupled multiplets would appear in the aromatic region (typically δ 7.0-8.5 ppm).
-
4-Nitrophenyl Protons: A characteristic AA'BB' system of two doublets is expected in the aromatic region (typically δ 7.5-8.2 ppm) due to the strong para-substitution.
-
Methylene (CH₂) Protons: A singlet corresponding to the two protons of the methylene bridge would likely appear in the δ 4.0-4.5 ppm range.[1]
Part 2: Synthesis and Mechanistic Insights
The synthesis of 2-((4-nitrobenzyl)thio)pyridine is most efficiently achieved through nucleophilic substitution, a cornerstone reaction in organic chemistry.
Primary Synthetic Pathway: S-Alkylation
The most direct and prominent method for synthesizing the target compound is the S-alkylation of pyridine-2-thiol with a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide.[1] This reaction is a classic example of an Sₙ2 nucleophilic substitution.
Mechanism: The sulfur atom of pyridine-2-thiol, a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide. This concerted step results in the formation of the C-S bond and the displacement of the halide leaving group.[1] The reaction's efficiency is significantly enhanced by the presence of a base (e.g., K₂CO₃, NaH, or an amine base like triethylamine), which deprotonates the thiol (pKa ≈ 9.9) to form the more nucleophilic thiolate anion.
Caption: Sₙ2 mechanism for the synthesis of 2-((4-nitrobenzyl)thio)pyridine.
Detailed Experimental Protocol: Synthesis via S-Alkylation
This protocol is a representative procedure based on established S-alkylation methodologies.[1] Researchers must adhere to all local laboratory safety regulations.
Materials:
-
Pyridine-2-thiol
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyridine-2-thiol (1.0 eq) and anhydrous acetone (or acetonitrile) to create a ~0.2 M solution.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture. Stir vigorously for 15 minutes at room temperature to facilitate the formation of the thiolate salt.
-
Alkylation: Dissolve 4-nitrobenzyl bromide (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure 2-((4-nitrobenzyl)thio)pyridine.
Alternative Synthetic Strategies
While direct alkylation is common, the starting material, pyridine-2-thiol, can itself be synthesized from more readily available precursors.
Two-Step Synthesis from 2-Halopyridine: This approach involves the initial conversion of a 2-halopyridine (e.g., 2-chloropyridine) to pyridine-2-thiol. This is achieved by reaction with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[1] The resulting pyridine-2-thiol is then subjected to the S-alkylation protocol described above. This modular approach is valuable when substituted pyridine-2-thiols are not commercially available.
Caption: Proposed mechanism for use as an analytical reagent.
Conclusion
2-((4-Nitrobenzyl)thio)pyridine is a well-defined chemical entity with accessible and robust synthetic routes. Its structure, combining the biologically significant pyridine ring with a reactive nitrobenzyl group via a thioether linker, provides a strong foundation for its use in chemical and pharmaceutical research. While its specific biological activities are not yet extensively documented, its profile suggests significant potential as a building block for creating more complex molecules and as a candidate for screening in drug discovery programs, particularly in oncology and infectious diseases. The principles and protocols outlined in this guide provide a solid framework for scientists to synthesize, characterize, and explore the applications of this versatile research chemical.
References
-
Pyridine, 2-[(4-nitrophenyl)thio]- - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity - Der Pharma Chemica. [Link]
-
Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents - PubMed. [Link]
